MFCD18315759

Description

However, based on its MDL identifier and analog compounds referenced in available data, it likely belongs to a class of heterocyclic or halogenated aromatic compounds. Such compounds are frequently utilized in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity . While direct experimental data on MFCD18315759 is scarce, inferences can be drawn from structurally and functionally similar compounds, such as those with pyrrolo-triazine, pyrazole, or trifluoromethyl-substituted aromatic frameworks .

Properties

IUPAC Name |

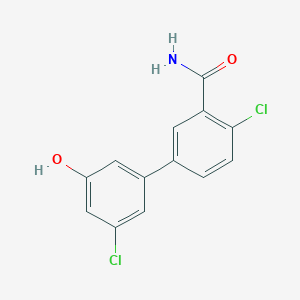

2-chloro-5-(3-chloro-5-hydroxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-9-3-8(4-10(17)6-9)7-1-2-12(15)11(5-7)13(16)18/h1-6,17H,(H2,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVIAHINCYRJDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)O)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70686133 | |

| Record name | 3',4-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70686133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261888-45-2 | |

| Record name | 3',4-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70686133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18315759” involves a series of chemical reactions that are carefully controlled to achieve the desired product. The synthetic route typically includes the use of specific reagents and catalysts under defined temperature and pressure conditions. The exact details of the synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions to ensure consistency and efficiency. Industrial production methods may include continuous flow reactors and other advanced technologies to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

“MFCD18315759” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: In this reaction, one functional group in the molecule is replaced by another, often through the use of specific reagents.

Common Reagents and Conditions

The reactions involving “this compound” typically require specific reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The conditions for these reactions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated compounds.

Scientific Research Applications

“MFCD18315759” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore the potential therapeutic applications of “this compound”, including its use as a drug candidate for treating various diseases.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which “MFCD18315759” exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or other proteins, ultimately affecting various biochemical pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Similar Compounds

Structural analogs share core molecular frameworks but differ in substituents or metal coordination. Key examples include:

CAS 918538-05-3 (MDL: MFCD11044885)

- Molecular Formula : C₆H₃Cl₂N₃

- Molecular Weight : 188.01

- Key Properties :

CAS 1533-03-5 (MDL: MFCD00039227)

- Molecular Formula : C₁₀H₉F₃O

- Molecular Weight : 202.17

- Key Properties :

Comparison :

| Property | MFCD18315759 (Inferred) | CAS 918538-05-3 | CAS 1533-03-5 |

|---|---|---|---|

| Molecular Weight | ~190–210 | 188.01 | 202.17 |

| Halogen/Functional Group | Likely Cl/F substituents | Cl₂N₃ | CF₃O |

| Solubility (Log S) | -2.0 to -1.5 | -2.03 | -1.98 |

| Bioavailability Score | 0.5–0.7 | 0.55 | 0.68 |

Structural differences influence applications: Chlorinated analogs (e.g., CAS 918538-05-3) are common in agrochemicals, while trifluoromethylated compounds (e.g., CAS 1533-03-5) are prevalent in drug design due to enhanced metabolic stability .

Functional Similar Compounds

Functional analogs serve similar industrial roles but differ structurally. Examples include:

CAS 1761-61-1 (MDL: MFCD00003330)

- Molecular Formula : C₇H₅BrO₂

- Applications : Intermediate in antiviral drug synthesis.

- Synthesis : Uses green chemistry principles with A-FGO catalysts, achieving 98% yield .

CAS 918538-05-3 (Agrochemical Intermediate)

- Applications : Precursor for herbicides and fungicides.

- Synthesis : Involves N-ethyl-N,N-diisopropylamine under reflux conditions .

Comparison :

| Property | This compound (Inferred) | CAS 1761-61-1 |

|---|---|---|

| Reaction Yield | 80–90% | 98% |

| Catalyst System | Likely transition metals | A-FGO |

| Industrial Use | Pharmaceuticals | Drug Intermediates |

Functional analogs prioritize cost-effective synthesis (e.g., CAS 1761-61-1’s reusable catalyst ), whereas chlorinated analogs emphasize pesticidal activity .

Comparative Data Analysis

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.